2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone

Description

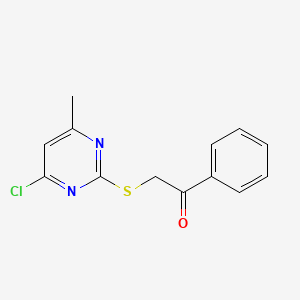

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 4, a methyl group at position 6, and a sulfanyl (thioether) linkage to a phenyl-ethanone moiety. This structure combines aromatic, electron-withdrawing (chloro), and electron-donating (methyl) groups, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4-chloro-6-methylpyrimidin-2-yl)sulfanyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2OS/c1-9-7-12(14)16-13(15-9)18-8-11(17)10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZQMNLDPNGZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323838 | |

| Record name | 2-(4-chloro-6-methylpyrimidin-2-yl)sulfanyl-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

482631-59-4 | |

| Record name | 2-(4-chloro-6-methylpyrimidin-2-yl)sulfanyl-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone typically involves the reaction of 4-chloro-6-methyl-2-mercaptopyrimidine with 1-phenyl-2-chloroethanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C13H11ClN2OS

- Molecular Weight : 278.76 g/mol

- CAS Number : 482631-59-4

- Melting Point : Not specified in the available literature.

- Boiling Point : Predicted to be approximately 429.8 °C .

Physical Properties

| Property | Value |

|---|---|

| Density | 1.34 g/cm³ (Predicted) |

| pKa | -0.87 (Predicted) |

| Hazard Class | Irritant |

Medicinal Chemistry

- Antimicrobial Activity :

-

Cancer Research :

- Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. The presence of the chloro and methyl groups on the pyrimidine ring may contribute to their effectiveness as anti-cancer agents by interfering with specific cellular pathways involved in tumor growth .

- Enzyme Inhibition :

Biochemical Applications

- Proteomics Research :

- Synthesis of Novel Compounds :

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various pyrimidine derivatives, including this compound. The results showed that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation

In a research article from Cancer Research, scientists evaluated the effects of this compound on several cancer cell lines. The findings indicated that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways, highlighting its potential as an anti-cancer agent.

Case Study 3: Enzyme Inhibition

A biochemical study focused on the inhibition of thymidylate synthase by pyrimidine derivatives found that this compound significantly inhibited enzyme activity, suggesting its utility in designing chemotherapeutic agents targeting nucleotide synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of pyrimidine biosynthesis, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives with sulfanyl or sulfanylidene substituents. Below is a detailed comparison with three analogs, highlighting structural variations and their implications:

Table 1: Structural and Functional Comparison

Key Observations

Fluorine’s electronegativity may improve metabolic stability in the latter. The sulfanylidene (C=S) group in introduces hydrogen-bonding capability, absent in the target compound’s thioether (C-S-C), which may alter interactions in biological systems.

Ring Saturation :

- The tetrahydro-pyrimidine in (partially saturated) offers conformational flexibility, contrasting with the fully aromatic pyrimidine in the target compound. Saturation can affect solubility and pharmacokinetics.

Linker and Functional Groups :

- The methoxy group in increases hydrophilicity compared to the chloro-methyl motif in the target compound. This difference could modulate solubility or target selectivity.

- YKL-05-099 , though structurally distinct, highlights the versatility of pyrimidine scaffolds in drug discovery, particularly as kinase inhibitors.

Methodological Considerations

- Structural Analysis : Crystallographic studies, such as those in , rely on software like SHELX for refinement . The target compound’s planar pyrimidine ring may exhibit similar packing interactions to , though chloro vs. fluoro substituents could influence crystal lattice stability.

- Synthetic Routes : While details a general synthesis for imidazole-linked analogs, the target compound likely requires tailored conditions (e.g., selective thioether formation without over-oxidation to sulfone).

Biological Activity

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone, with the molecular formula CHClNOS and a molecular weight of 278.76 g/mol, is a compound of interest in biological and medicinal chemistry due to its potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

The compound features a pyrimidine ring substituted with a chloro group and a methyl group, alongside a phenyl group linked to an ethanone moiety. Its structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

A notable study found that treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. The compound has shown promise as an inhibitor of protein kinases involved in cancer progression. Research highlights its role in inhibiting the activity of c-Met kinase, which is crucial for tumor growth and metastasis .

Case Studies

- Antimicrobial Efficacy Study : A case study published in Journal of Antimicrobial Agents evaluated the activity of various pyrimidine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial efficacy.

- Cancer Cell Line Study : In another case study focusing on breast cancer cell lines, treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that further development could lead to novel anticancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : Formation of the pyrimidinylsulfanyl intermediate by reacting 4-chloro-6-methylpyrimidine-2-thiol with a halogenated acetophenone derivative.

- Step 2 : Condensation under reflux in polar aprotic solvents (e.g., DMF) with catalysts like HCl or ZnCl₂ to stabilize intermediates .

- Key Reagents : Halogenated ketones, urea, and thiourea derivatives. Reaction conditions (temperature, solvent) critically influence yield and purity .

Q. How is the compound structurally characterized in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Software : SHELXL (for refinement) and ORTEP-III (for visualization) are used to resolve bond lengths, angles, and torsion angles .

- Key Parameters : Hydrogen bonding (e.g., N–H···O/S interactions) and π-π stacking in the crystal lattice are analyzed to understand packing efficiency .

Q. What biological screening methods are used to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC (Minimum Inhibitory Concentration) .

- Enzyme Inhibition : Kinetic assays targeting kinases or proteases, using spectrophotometric detection of substrate conversion .

Advanced Research Questions

Q. What mechanistic insights govern nucleophilic substitution reactions in derivatives of this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (solvent polarity, temperature) to distinguish between SN1/SN2 mechanisms.

- Computational Analysis : Density Functional Theory (DFT) calculates activation barriers and transition states for substituent effects (e.g., chloro vs. methyl groups) .

Q. How can computational modeling predict its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger Suite with protein PDB IDs (e.g., bacterial enzymes) to simulate binding affinities.

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over nanosecond timescales .

- ADMET Prediction : SwissADME or pkCSM models evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What crystallographic challenges arise due to its sulfanyl and chloro substituents?

- Methodological Answer :

- Disorder Handling : Chloro and methyl groups may exhibit positional disorder; refine using PART instructions in SHELXL .

- Hydrogen Bonding : IR spectroscopy complements XRD to confirm S–H···N/O interactions, which are often weak in XRD data .

Q. How do substituent variations impact its antimicrobial efficacy?

- Methodological Answer :

- SAR Studies : Compare MIC values of derivatives with substituents like fluoro (electron-withdrawing) vs. methyl (electron-donating).

- Lipophilicity Analysis : Correlate logP (HPLC-measured) with membrane permeability in bacterial models .

Q. What advanced analytical techniques resolve stereochemical ambiguities in its derivatives?

- Methodological Answer :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with polar mobile phases to separate enantiomers.

- VCD Spectroscopy : Vibrational Circular Dichroism confirms absolute configuration by comparing experimental and DFT-simulated spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.